molecular formula C28H54NO4P B12543862 Phosphonic acid, [2-furanyl[(1-methylethyl)amino]methyl]-, didecyl ester CAS No. 667465-80-7

Phosphonic acid, [2-furanyl[(1-methylethyl)amino]methyl]-, didecyl ester

Cat. No.: B12543862
CAS No.: 667465-80-7
M. Wt: 499.7 g/mol
InChI Key: YALXDQLQHKVLRP-UHFFFAOYSA-N
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Description

Phosphonic acid, [2-furanyl[(1-methylethyl)amino]methyl]-, didecyl ester is a chemical compound with a complex structure that includes a phosphonic acid group, a furan ring, and a didecyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [2-furanyl[(1-methylethyl)amino]methyl]-, didecyl ester typically involves the reaction of phosphonic acid derivatives with appropriate reagents under controlled conditions. One common method is the Michaelis-Arbuzov reaction, which involves the reaction of trialkyl phosphites with alkyl halides to form phosphonates . Another method is the Mannich-type condensation, which involves the reaction of amines, formaldehyde, and phosphonic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [2-furanyl[(1-methylethyl)amino]methyl]-, didecyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives with additional oxygen atoms, while substitution reactions may produce compounds with different functional groups attached to the phosphonic acid moiety.

Scientific Research Applications

Phosphonic acid, [2-furanyl[(1-methylethyl)amino]methyl]-, didecyl ester has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of phosphonic acid, [2-furanyl[(1-methylethyl)amino]methyl]-, didecyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its effects in biological systems .

Comparison with Similar Compounds

Phosphonic acid, [2-furanyl[(1-methylethyl)amino]methyl]-, didecyl ester can be compared with other similar compounds, such as:

Properties

CAS No.

667465-80-7

Molecular Formula

C28H54NO4P

Molecular Weight

499.7 g/mol

IUPAC Name

N-[didecoxyphosphoryl(furan-2-yl)methyl]propan-2-amine

InChI

InChI=1S/C28H54NO4P/c1-5-7-9-11-13-15-17-19-24-32-34(30,28(29-26(3)4)27-22-21-23-31-27)33-25-20-18-16-14-12-10-8-6-2/h21-23,26,28-29H,5-20,24-25H2,1-4H3

InChI Key

YALXDQLQHKVLRP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOP(=O)(C(C1=CC=CO1)NC(C)C)OCCCCCCCCCC

Origin of Product

United States

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